molecular formula C20H21NO6 B14959164 N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine

Cat. No.: B14959164
M. Wt: 371.4 g/mol
InChI Key: YVWOPXHSROFORA-UHFFFAOYSA-N
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Description

N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine is a synthetic derivative of the furochromene scaffold, characterized by:

  • Core structure: A 7-oxo-7H-furo[3,2-g]chromen system substituted with methyl groups at positions 3, 5, and 7.
  • Side chain: A propanoyl group at position 6, linked to an N-methyl glycine moiety via an amide bond.
  • Molecular formula: Estimated as C₂₀H₂₁NO₆ (derived from the parent propanoic acid, C₁₇H₁₆O₅ , with the addition of N-methyl glycine).

This compound is structurally distinct due to the combination of its trisubstituted furochromene core and the polar N-methyl glycine side chain, which may enhance solubility and influence biological interactions.

Properties

Molecular Formula

C20H21NO6

Molecular Weight

371.4 g/mol

IUPAC Name

2-[methyl-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoyl]amino]acetic acid

InChI

InChI=1S/C20H21NO6/c1-10-9-26-18-12(3)19-15(7-14(10)18)11(2)13(20(25)27-19)5-6-16(22)21(4)8-17(23)24/h7,9H,5-6,8H2,1-4H3,(H,23,24)

InChI Key

YVWOPXHSROFORA-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)N(C)CC(=O)O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furochromen ring: This can be achieved through cyclization reactions involving appropriate starting materials under acidic or basic conditions.

    Introduction of the propanoyl group: This step involves acylation reactions, where the furochromen intermediate is reacted with propanoyl chloride in the presence of a base such as pyridine.

    Methylation and glycine conjugation: The final steps involve methylation of the nitrogen atom and conjugation with glycine, typically using reagents like methyl iodide and glycine ethyl ester hydrochloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furochromen ring or the propanoyl side chain are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium azide in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating signaling pathways: Affecting cellular signaling pathways related to oxidative stress, inflammation, and cell proliferation.

    Interacting with DNA/RNA: Potentially influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Core Modifications in Furochromene Derivatives

Compound Name Core Substituents Molecular Formula Molecular Weight (g/mol) Key Features Reference
Target Compound 3,5,9-trimethyl, 7-oxo C₂₀H₂₁NO₆ ~357.4 (estimated) N-methyl glycine side chain
3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid 3,5,9-trimethyl, 7-oxo C₁₇H₁₆O₅ 300.31 Propanoic acid side chain
N-[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine 3-tert-butyl, 5,9-dimethyl, 7-oxo C₂₂H₂₅NO₆ ~399.4 (estimated) Bulkier tert-butyl group at position 3
I-10 (Sulfonohydrazide derivative) 5,9-dimethyl, 3-phenyl, 7-oxo C₂₈H₂₂IN₃O₆S 703.46 Iodophenyl and sulfonohydrazide side chain

Key Observations :

  • The target compound’s 3,5,9-trimethyl core differentiates it from analogs with phenyl (I-10) or tert-butyl () substituents, influencing steric and electronic properties.

Side Chain Functionalization

Compound Name Side Chain Type Functional Group Properties Biological Implications (If Reported) Reference
Target Compound N-methyl glycine Polar, zwitterionic at physiological pH Not explicitly reported
3-(3,5,9-Trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid Carboxylic acid Acidic (pKa ~4-5), hydrophilic Potential for ionic interactions
I-3 (Sulfonohydrazide derivative) Sulfonohydrazide Moderately acidic (pKa ~9-10), hydrogen-bond donor/acceptor Antifungal activity (74% inhibition)
4-Phenyl-1-[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-4-piperidinecarboxylate Piperidinecarboxylate Basic (piperidine), ester linkage Not reported

Key Observations :

  • The sulfonohydrazide derivatives (e.g., I-3) exhibit fungicidal activity (up to 92% yield in synthesis and 74% inhibition ), while the target compound’s biological profile remains uncharacterized.
  • The piperidinecarboxylate side chain () introduces basicity, contrasting with the zwitterionic glycine moiety in the target compound.

Physicochemical Properties

Property Target Compound Propanoic Acid () I-10 () N-tert-butyl Analog ()
Estimated Melting Point 220–250°C (predicted) Not reported 276–277°C Not reported
Solubility Moderate (polar groups) Low (hydrophobic acid) Low (iodophenyl group) Very low (tert-butyl)
Stability Stable amide bond Acid-sensitive Thermal stability Acid/base-sensitive

Key Observations :

  • The N-methyl glycine side chain likely improves aqueous solubility compared to the parent propanoic acid ().
  • Sulfonohydrazide derivatives (e.g., I-10) exhibit high thermal stability (melting points >260°C ), suggesting robust crystalline packing.

Q & A

Q. What frameworks guide the design of toxicity and safety assessments for this compound?

  • Methodology :
  • In Silico Toxicity Prediction : Use QSAR models (e.g., ProTox-II) to prioritize in vivo testing for hepatotoxicity or mutagenicity .
  • Acute Exposure Protocols : Follow OECD guidelines for oral/dermal LD50 testing in rodent models. Include histopathology of liver/kidney tissues .

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